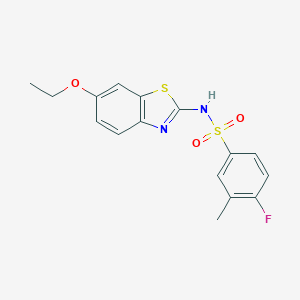
2,5-diethyl-N-mesitylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethyl-N-mesitylbenzenesulfonamide, commonly known as DEBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. DEBS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
DEBS has been studied extensively for its potential applications in various fields. In the field of medicine, DEBS has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of DEBS is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. DEBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
DEBS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DEBS in lab experiments is that it is relatively easy to synthesize and purify. In addition, DEBS has been shown to have low toxicity in animal models. However, one limitation of using DEBS in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on DEBS. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of DEBS, which could lead to the development of more effective drugs based on its structure and activity.
Métodos De Síntesis
DEBS can be synthesized through a two-step process. The first step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonic acid. The second step involves the reaction of mesitylene sulfonic acid with diethylamine to form DEBS. This synthesis method has been optimized to produce high yields of DEBS with high purity.
Propiedades
Fórmula molecular |
C19H25NO2S |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
2,5-diethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-8-9-17(7-2)18(12-16)23(21,22)20-19-14(4)10-13(3)11-15(19)5/h8-12,20H,6-7H2,1-5H3 |
Clave InChI |
PGNPFTXFFQKDSS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)







![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)